2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile, with the chemical formula and CAS number 24571-64-0, is a complex organic compound notable for its nitrogen-rich structure. This compound is classified as a pyridine derivative, characterized by the presence of two amino groups and multiple cyano functionalities. Its molecular weight is approximately 198.18 g/mol .
The synthesis of 2,4-diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile can be achieved through several methods:
The synthesis typically requires careful control of temperature and pH to ensure the stability of intermediates. Reagents such as ammonia or amines are commonly used to introduce amino groups, while cyano groups can be added through nucleophilic substitution reactions .
The molecular structure of 2,4-diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile features a pyridine ring with two amino groups located at the 2 and 4 positions, a cyano group at the 6 position, and dicarbonitrile functionalities at the 3 and 5 positions. This arrangement contributes to its unique chemical properties.
2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile can participate in various chemical reactions:
The reactivity of this compound is largely influenced by its functional groups. The presence of multiple nitrogen atoms enhances its nucleophilicity, making it suitable for various synthetic transformations in organic chemistry .
The mechanism of action for compounds like 2,4-diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile often involves:
This compound's biological activity may also relate to its interaction with enzymes or receptors due to its structural characteristics .
Relevant analyses indicate that this compound's properties make it suitable for various applications in research and industry .
2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile has several scientific uses:
The compound is systematically named as 2,4-Diamino-6-(cyanomethyl)pyridine-3,5-dicarbonitrile under IUPAC conventions. Its molecular formula is C₉H₆N₆, with a molecular weight of 198.19 g/mol [1] [5]. The CAS registry number 24571-64-0 serves as its unique identifier in chemical databases. Key identifiers include:
N#CC1=C(N)C(C#N)=C(CC#N)N=C1N Table 1: Systematic Identification of the Compound
| Property | Value |
|---|---|
| IUPAC Name | 2,4-Diamino-6-(cyanomethyl)pyridine-3,5-dicarbonitrile |
| CAS Registry Number | 24571-64-0 |
| Molecular Formula | C₉H₆N₆ |
| Molecular Weight | 198.19 g/mol |
| Synonyms | 4,6-Diamino-3,5-dicyano-2-cyanomethylpyridine; 2,4-Diamino-6-cyanomethyl-pyridin-3,5-dicarbonitril |
X-ray diffraction studies reveal a near-planar pyridine ring with minor deviations (≤0.03 Å) from coplanarity among ring atoms [7]. The cyanomethyl substituent (–CH₂CN) adopts a conformation perpendicular to the heterocyclic plane, while cyano groups (–C≡N) at positions 3 and 5 exhibit slight torsional angles due to crystal-packing forces. Key geometric parameters include:
Table 2: Selected Geometric Parameters from Crystallography
| Parameter | Value (Å/°) |
|---|---|
| Pyridine Ring Planarity | ≤0.03 Å deviation |
| C≡N Bond Length | 1.15 ± 0.01 Å |
| C–C (Ring) Bond Length | 1.34–1.38 Å |
| C–N (Amino) Bond Length | 1.32 ± 0.02 Å |
| N–C–N Bond Angle | 118–122° |
Electron density mapping shows significant polarization at three regions:
The conjugated π-system extends across the ring and cyano groups, evidenced by:
The crystal lattice is stabilized by N–H···N and C–H···N hydrogen bonds, forming layered sheets parallel to the (001) plane [4] [7]. Key interactions include:
Hirshfeld surface analysis quantifies contributions:
Table 3: Hydrogen Bonding Parameters in Crystal Lattice
| Interaction Type | D–H···A Distance (Å) | Angle (°) | Role in Packing |
|---|---|---|---|
| N–H···N | 2.98–3.21 | 152–167 | Layer formation |
| C–H···N | 3.37–3.45 | 151–170 | Intra-layer stabilization |
| C–H···π | 2.91 | 136 | Inter-layer cohesion |
Table 4: Alternative Nomenclature for the Compound
| Synonym |
|---|
| 4,6-Diamino-2-cyanomethyl-3,5-pyridinedicarbonitrile |
| 4',6'-Diamino-3',5'-dicyano-2'-pyridylacetonitrile |
| 2,4-Diamino-6-cyanomethyl-pyridine-3,5-dicarbonitrile |
| 2,4-Diamino-6-(cyanomethyl)pyridine-3,5-dicarbonitrile |
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: